molecular formula C9H10ClNO2 B6243574 (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2742623-59-0

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6243574
CAS No.: 2742623-59-0
M. Wt: 199.63 g/mol
InChI Key: OBGPWWPLZPGMJP-WLYNEOFISA-N
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Description

(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a chemical compound that features a cyclopropane ring substituted with a pyridin-4-yl group and a carboxylic acid functional group, forming a hydrochloride salt. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine or its derivatives as the starting material.

  • Cyclopropanation Reaction: The key step involves the formation of the cyclopropane ring. This can be achieved using methods such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to introduce the cyclopropane ring.

  • Functional Group Modification: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromic acid.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods:

  • Scale-Up Considerations: Industrial production focuses on optimizing yield, purity, and cost-effectiveness. Continuous flow reactors and large-scale batch processes are commonly employed.

  • Purification Techniques: Crystallization and recrystallization are used to purify the final product, ensuring high purity and consistency.

Chemical Reactions Analysis

(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation Reactions: The compound can be oxidized to form pyridine derivatives or carboxylic acids.

  • Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or amines.

  • Substitution Reactions: The pyridin-4-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Alkyl halides, strong bases.

  • Coupling: Palladium catalysts, boronic acids.

Major Products Formed:

  • Oxidation Products: Pyridine derivatives, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Alkylated pyridines.

  • Coupling Products: Biaryl compounds.

Scientific Research Applications

(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The pyridin-4-yl group interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Cyclopropane derivatives, pyridine derivatives.

  • Uniqueness: The presence of both the cyclopropane ring and the pyridin-4-yl group gives this compound distinct chemical and biological properties compared to other cyclopropane or pyridine derivatives.

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Properties

CAS No.

2742623-59-0

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(1S,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m1./s1

InChI Key

OBGPWWPLZPGMJP-WLYNEOFISA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2.Cl

Purity

95

Origin of Product

United States

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